molecular formula C17H15NO3 B12598371 (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate CAS No. 889118-11-0

(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate

Cat. No.: B12598371
CAS No.: 889118-11-0
M. Wt: 281.30 g/mol
InChI Key: ZKEMPZYSUFEEDU-KRWDZBQOSA-N
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Description

(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate is a chemical compound with the molecular formula C17H15NO3 It is known for its unique structure, which includes a cyanophenyl group and a hydroxymethylphenyl group connected by a methyl acetate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the cyanophenyl group produces an amine.

Scientific Research Applications

(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate involves its interaction with specific molecular targets and pathways. The cyanophenyl group can interact with enzymes and receptors, while the hydroxymethylphenyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

    ®-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate: The enantiomer of the compound with different stereochemistry.

    (S)-(3-Cyanophenyl)[4-(methoxymethyl)phenyl]methyl acetate: A similar compound with a methoxy group instead of a hydroxymethyl group.

Properties

CAS No.

889118-11-0

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

[(S)-(3-cyanophenyl)-[4-(hydroxymethyl)phenyl]methyl] acetate

InChI

InChI=1S/C17H15NO3/c1-12(20)21-17(15-7-5-13(11-19)6-8-15)16-4-2-3-14(9-16)10-18/h2-9,17,19H,11H2,1H3/t17-/m0/s1

InChI Key

ZKEMPZYSUFEEDU-KRWDZBQOSA-N

Isomeric SMILES

CC(=O)O[C@@H](C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)CO)C2=CC=CC(=C2)C#N

Origin of Product

United States

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